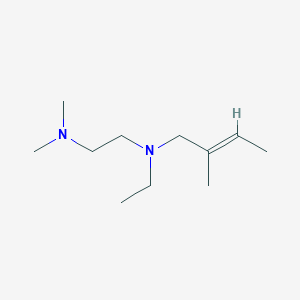

![molecular formula C20H22N2O2 B5057365 diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime](/img/structure/B5057365.png)

diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime is a chemical compound that is derived from oximes and diphenylmethanone . Oximes are a class of compounds in medicinal chemistry known for their applications as antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . Diphenylmethanone, also known as benzophenone, is a widely used building block in organic chemistry .

Synthesis Analysis

The synthesis of oximes like diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime can be achieved through the Beckmann rearrangement . This process involves the conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond . The use of m-CPBA as an oxidant in ethyl acetate enables an efficient, rapid oxidation of various aliphatic amines to oximes in high conversion with >90% oxime selectivity at room temperature under catalyst-free conditions .Molecular Structure Analysis

The molecular structure of diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime can be represented by the formula C13H11NO . The structure is also available as a 2D Mol file .Chemical Reactions Analysis

The key chemical reaction involving oximes like diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime is the Beckmann rearrangement . This reaction results in either amides or nitriles, depending on the starting material . The rearrangement of the oxime to the amide is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat .Mecanismo De Acción

The mechanism of action for the formation of oximes involves several steps . Initially, the nitrogen adds to the carbonyl carbon, followed by proton transfer . Then, the lone pair of nitrogen displaces the hydroxide in an elimination reaction, and finally, the nitrogen is deprotonated by base to give the oxime . In the Beckmann rearrangement step, the oxime oxygen is protonated by acid . This leads to the formation of OH2+, which is a much better leaving group than OH . The key step is the rearrangement, where the C-C bond breaks, migrating to the nitrogen, forming a new C-N bond and displacing the water as a leaving group .

Direcciones Futuras

The future directions for research on diphenylmethanone O-[(cyclohexylamino)carbonyl]oxime could involve exploring its potential applications in medicinal chemistry, given the known applications of oximes . Further studies could also investigate its synthesis, properties, and potential uses in more detail.

Propiedades

IUPAC Name |

(benzhydrylideneamino) N-cyclohexylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c23-20(21-18-14-8-3-9-15-18)24-22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-2,4-7,10-13,18H,3,8-9,14-15H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQZBFABJCYPSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)ON=C(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(benzhydrylideneamino) N-cyclohexylcarbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

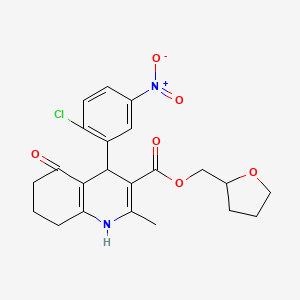

![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-iodobenzamide](/img/structure/B5057285.png)

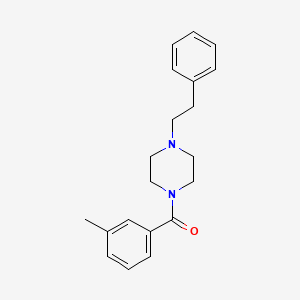

![17-(4-ethoxyphenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5057297.png)

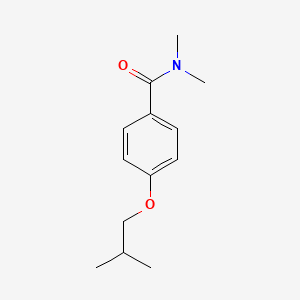

![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B5057300.png)

![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5057306.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(phenylacetyl)piperazine oxalate](/img/structure/B5057322.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5057332.png)

![N-(2,5-dimethylphenyl)-N'-[3-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)-2,2-dimethylpropyl]thiourea](/img/structure/B5057346.png)

![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5057357.png)

![4-{(2,4-dichlorophenyl)[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5057368.png)

![ethyl [2,2,2-trifluoro-1-[(2-fluorophenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5057397.png)